molecular formula C8H14O6 B1282407 Diethyl 2,5-Dioxahexanedioate CAS No. 35466-87-6

Diethyl 2,5-Dioxahexanedioate

Cat. No.: B1282407
CAS No.: 35466-87-6
M. Wt: 206.19 g/mol
InChI Key: MYNUAGYBVSQRFN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Diethyl 2,5-Dioxahexanedioate is typically synthesized through the esterification reaction between ethylene glycol and diethyl oxalate. The reaction is carried out under acidic conditions, often using sulfuric acid as a catalyst. The mixture is heated to facilitate the reaction, and the product is then purified through distillation .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous reactors and advanced distillation techniques helps in achieving efficient production .

Chemical Reactions Analysis

Types of Reactions: Diethyl 2,5-Dioxahexanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Diethyl 2,5-Dioxahexanedioate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the preparation of biologically active compounds.

    Medicine: Utilized in the synthesis of pharmaceutical intermediates.

    Industry: Used in the production of polymers, resins, and coatings .

Mechanism of Action

The mechanism of action of Diethyl 2,5-Dioxahexanedioate involves its ability to act as an electrophile in various chemical reactions. It can form stable intermediates with nucleophiles, facilitating the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and the reagents used .

Comparison with Similar Compounds

Uniqueness: Diethyl 2,5-Dioxahexanedioate is unique due to its dioxane ring structure, which imparts specific reactivity and stability. This makes it particularly useful in the synthesis of cyclic compounds and polymers .

Properties

IUPAC Name

2-ethoxycarbonyloxyethyl ethyl carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O6/c1-3-11-7(9)13-5-6-14-8(10)12-4-2/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYNUAGYBVSQRFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)OCCOC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00524630
Record name Ethane-1,2-diyl diethyl biscarbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00524630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35466-87-6
Record name Ethane-1,2-diyl diethyl biscarbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00524630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How is Diethyl 2,5-Dioxahexanedioate formed in Li-ion batteries, and what are its implications?

A1: this compound, also known as an alkyl dicarbonate or dimerization compound, is a degradation product observed in conventional Li-ion battery electrolytes containing ethylene carbonate (EC) and dimethyl carbonate (DMC) [, ]. Its formation is indicative of electrolyte decomposition during battery cycling.

Q2: Why is the viscosity of this compound a critical factor in Li-ion batteries?

A2: The research highlights that DEOHC exhibits significantly higher viscosity compared to traditional EC-based electrolytes at room temperature []. High viscosity can hinder ion transport within the electrolyte, negatively impacting the battery's performance, especially its rate capability and low-temperature operation.

Q3: What strategies have been explored to mitigate the high viscosity of this compound in electrolytes?

A3: Researchers have investigated blending DEOHC with low-viscosity solvents like dimethyl carbonate (DMC) and diethyl carbonate (DEC) to improve its flow properties []. This approach aims to balance DEOHC's potential benefits with enhanced ionic conductivity within the electrolyte.

Q4: What analytical techniques are used to identify this compound and other electrolyte decomposition products?

A4: The research mentions identifying DEOHC and other compounds through characteristic carbon signals using mass spectrometry, specifically noting m/z = 206 for DEOHC []. This technique allows for the detection and characterization of electrolyte decomposition products formed during battery operation.

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